Ethyl octahydro-2H-quinolizine-3-carboxylate
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Description
Ethyl octahydro-2H-quinolizine-3-carboxylate (EOQC) is an organic compound with a molecular formula of C10H17NO2. It is a colorless, crystalline solid with a melting point of 97–99 °C. EOQC is a derivative of quinolizine and is used for a variety of scientific research applications. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis of Quinoline Derivatives
Quinoline derivatives are critical intermediates for developing pharmaceutically active compounds. A study by Bänziger et al. (2000) demonstrated a practical, large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, showcasing the potential for industrial-scale production of complex organic molecules (Bänziger et al., 2000).
Green Chemistry in Quinolizine Synthesis
Chen et al. (2020) developed an environmentally benign protocol for synthesizing quinolizines and quinolizinium salts from chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives in water. This method emphasizes the importance of green chemistry principles in synthesizing heterocyclic compounds (Chen et al., 2020).
Novel Heterocyclic Synthesis
A study by Mortén et al. (2015) reported on the novel synthesis of ethyl quinoline-3-carboxylates, employing a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. This research highlights innovative approaches to constructing complex heterocyclic systems, which are foundational in medicinal chemistry (Mortén et al., 2015).
Synthetic Methodologies for Alkaloid Precursors
Research by Lounasmaa et al. (1978) focused on the stereochemistry determination of several octahydro-3-methoxycarbonylindolo-[2,3-a]quinolizine derivatives, a key intermediate for the synthesis of tacamine-type indole alkaloids. Their work underscores the importance of detailed structural analysis in the synthesis of complex natural products and their analogs (Lounasmaa et al., 1978).
Properties
IUPAC Name |
ethyl 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-12(14)10-6-7-11-5-3-4-8-13(11)9-10/h10-11H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWZXKPBSHGFEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2CCCCN2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256561 |
Source
|
Record name | Ethyl octahydro-2H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76211-05-7 |
Source
|
Record name | Ethyl octahydro-2H-quinolizine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76211-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl octahydro-2H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Quinolizine-3-carboxylic acid, octahydro-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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